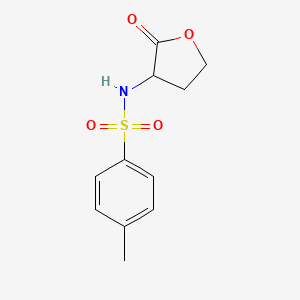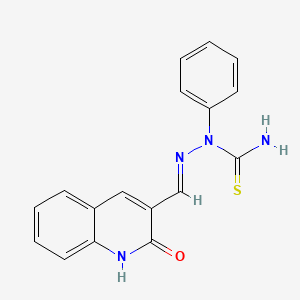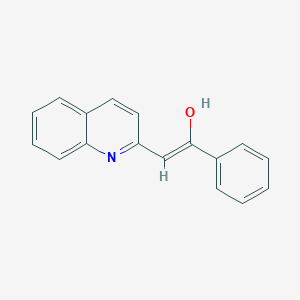![molecular formula C16H16O B12884183 1-Isopropyl-4-methyldibenzo[b,d]furan CAS No. 62787-26-2](/img/structure/B12884183.png)
1-Isopropyl-4-methyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-methyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a central furan ring. The presence of isopropyl and methyl groups on the dibenzofuran structure imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-methyldibenzo[b,d]furan can be achieved through various synthetic routes. One common method involves the cyclization of appropriate diaryliodonium salts in the presence of a copper catalyst. This method allows for the efficient formation of the dibenzofuran core . Another approach involves the Friedel-Crafts reaction, where methyl 3-(4-hydroxyphenyl)propionate reacts with a suitable chloride under acidic conditions to form the desired dibenzofuran structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-4-methyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced dibenzofuran derivatives.
Substitution: Nitro or halogenated dibenzofuran compounds.
Applications De Recherche Scientifique
1-Isopropyl-4-methyldibenzo[b,d]furan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-4-methyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyldibenzo[b,d]furan: Lacks the isopropyl group, resulting in different chemical and physical properties.
Dibenzofuran: The parent compound without any substituents, serving as a basic structure for various derivatives.
1-Isopropyl-4-methyldibenzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring, leading to distinct reactivity and applications.
Uniqueness
1-Isopropyl-4-methyldibenzo[b,d]furan is unique due to the presence of both isopropyl and methyl groups, which influence its reactivity, solubility, and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
62787-26-2 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
4-methyl-1-propan-2-yldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-10(2)12-9-8-11(3)16-15(12)13-6-4-5-7-14(13)17-16/h4-10H,1-3H3 |
Clé InChI |
USDRZFRUPRHALA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C(C)C)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


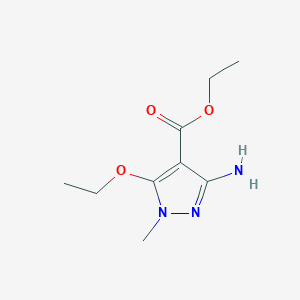
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

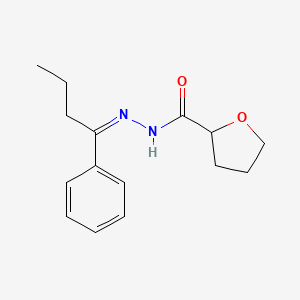
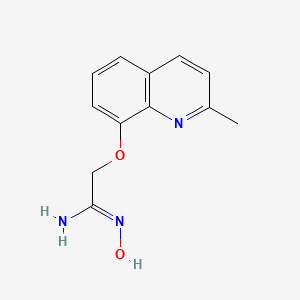
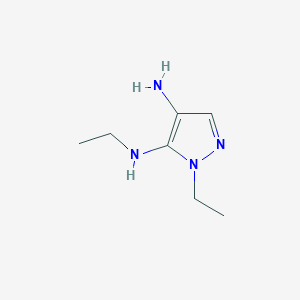
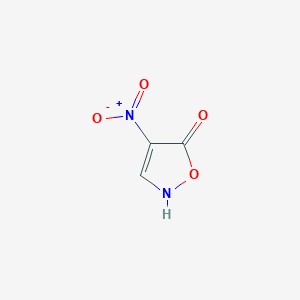
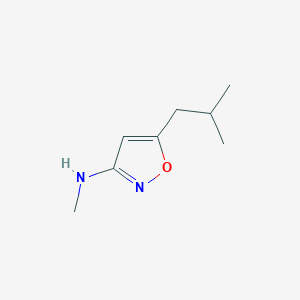
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)


